(S)-2-Amino-3-phenyl-N-O-tolylpropanamide
Description
(S)-2-Amino-3-phenyl-N-O-tolylpropanamide is a chiral compound with a specific stereochemistry, making it an important molecule in various fields of research. This compound is characterized by the presence of an amino group, a phenyl group, and a tolyl group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-5-6-10-15(12)18-16(19)14(17)11-13-8-3-2-4-9-13/h2-10,14H,11,17H2,1H3,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUGLEDJVBZJND-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-phenyl-N-O-tolylpropanamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-2-Amino-3-phenylpropanamide with a tolyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-phenyl-N-O-tolylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-2-Amino-3-phenyl-N-O-tolylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-phenyl-N-O-tolylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-phenyl-N-O-tolylpropanamide: The enantiomer of the compound, with different stereochemistry.
2-Amino-3-phenylpropanamide: Lacks the tolyl group, making it less complex.
N-O-tolylpropanamide: Lacks the amino group, affecting its reactivity.
Uniqueness
(S)-2-Amino-3-phenyl-N-O-tolylpropanamide is unique due to its specific stereochemistry and the presence of both amino and tolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and potential for the development of new materials and therapeutics.
Biological Activity
(S)-2-Amino-3-phenyl-N-O-tolylpropanamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of amino acid derivatives. Its structure includes an amino group, a phenyl group, and an O-tolyl substituent, which contribute to its biological properties. The molecular formula is C16H19N2O, with a molecular weight of 273.34 g/mol.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Starting Materials : The synthesis typically begins with (S)-2-amino-3-phenylpropanoic acid and O-tolyl isocyanate.
- Coupling Reaction : The reaction involves coupling the amino acid with the isocyanate using standard coupling agents under controlled conditions.
- Purification : The final product is purified through recrystallization or chromatography methods.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways associated with various physiological processes.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
-
Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, inducing cell death through apoptosis and autophagy mechanisms.
Cell Line IC50 (μM) Mechanism CNE-2 10.2±4.8 Apoptosis/Autophagy A549 15.0±3.5 Cell Cycle Arrest - Anti-inflammatory Properties : It has been noted for potential anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest neuroprotective properties that could be explored in neurodegenerative disease models.
Case Study 1: Antitumor Activity in CNE-2 Cells
A study evaluated the effects of this compound on CNE-2 cells, a human tumor cell line. The results indicated significant growth inhibition at varying concentrations over a specified time frame, suggesting its potential as an antitumor agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of this compound in models of oxidative stress-induced neuronal damage. The findings highlighted its ability to reduce cell death and oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
